Diflufenzopyr-sodium

Vue d'ensemble

Description

Diflufenzopyr-sodium, also known as this compound, is a useful research compound. Its molecular formula is C15H11F2N4NaO3 and its molecular weight is 356.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .

Mode of Action

this compound inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that this compound binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .

Biochemical Pathways

The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and this compound in the crop .

Result of Action

The primary result of this compound’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.

Analyse Biochimique

Biochemical Properties

Diflufenzopyr sodium salt is an auxin transport inhibitor . It disrupts the delicate auxin balance needed for plant growth, causing auxin accumulation at shoot and root meristems, and consequently, a disruption of normal growth patterns .

Cellular Effects

Diflufenzopyr sodium salt has been determined to be of low toxicity to humans, birds, aquatic organisms, mammals, and bees . It is highly toxic to terrestrial plant species . It disrupts normal growth patterns by causing auxin accumulation at the plant’s growing points .

Molecular Mechanism

This results in the rapid knockdown of the toughest – including herbicide-resistant – weeds .

Temporal Effects in Laboratory Settings

The half-life of Diflufenzopyr sodium salt in aerobic soil in laboratory tests is 8-10 days . The photolysis half-life of Diflufenzopyr sodium salt on soil is 13 days

Dosage Effects in Animal Models

In animal models, health effects given repeated doses of Diflufenzopyr sodium salt over longer periods of time included lower body weight and effects indicative of mild compensatory anaemia

Transport and Distribution

Diflufenzopyr sodium salt inhibits the polar transport of auxins in susceptible plants . It appears that Diflufenzopyr sodium salt binds to a specific carrier or efflux induction protein which is involved in the transportation of auxin away from the meristemic regions .

Applications De Recherche Scientifique

Agricultural Applications

Post-Emergence Herbicide:

- Target Weeds: Diflufenzopyr-sodium is effective against various broadleaf weeds and some grass species. It is commonly used in corn fields, where it provides significant control over resistant weed populations .

- Application Rates: The recommended application rates range from 0.111 to 0.118 kg a.e./ha (active ingredient per hectare), depending on the formulation and specific crop requirements .

Formulation and Mixtures:

- This compound is often combined with other herbicides like dicamba to enhance its efficacy against a broader spectrum of weeds. This combination allows for lower application rates compared to using single herbicides, thus reducing potential residues in crops .

Case Studies

Efficacy in Field Trials:

- In field trials conducted across multiple states, this compound demonstrated effective control of target weeds with minimal impact on non-target species. For instance, studies reported over 90% control of common broadleaf weeds when applied at recommended rates during optimal growth conditions .

Comparative Studies:

- A comparative study involving this compound and traditional herbicides showed that the former provided superior control over resistant weed populations while maintaining crop safety. This was particularly evident in corn production systems where herbicide resistance has become a significant challenge .

Regulatory Status

This compound is registered for use by various regulatory bodies, including the EPA in the United States and Health Canada. Ongoing evaluations ensure that its use remains safe for both human health and the environment, with continuous monitoring for any emerging data related to its applications .

Propriétés

IUPAC Name |

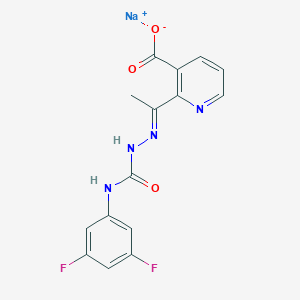

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDBKFAZXZKRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032375 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109293-98-3 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.